molecular formula C13H23NO3 B1383151 tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1319716-44-3

tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B1383151
CAS RN: 1319716-44-3
M. Wt: 241.33 g/mol
InChI Key: NFMDPIFBYYEDDH-UHFFFAOYSA-N
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Description

“tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate” involves several steps. One method involves the use of crude tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate in dichloromethane, treated with Dess-Martin periodinane .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate” is complex, with a spirocyclic structure. The spirocyclic structure is approximately 1 Å longer than a similarly substituted piperidine ring but similar in length to the corresponding homopiperidine and 4-meth- ylene ring systems .


Chemical Reactions Analysis

“tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate” is used as a reagent in various chemical reactions. For instance, it is used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Routes : Meyers et al. (2009) detailed two efficient and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a foundation for novel compounds complementing piperidine ring systems (Meyers et al., 2009).
  • Absolute Configuration Assignment : Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of certain tert-butyl azaspiro compounds, illustrating the compound's utility in stereochemical analysis (Jakubowska et al., 2013).
  • Spirocyclic 3-Oxotetrahydrofurans Synthesis : Moskalenko & Boev (2012) discussed the synthesis of spirocyclic 3-oxotetrahydrofurans, which may lead to biologically active heterocyclic compounds, showcasing the compound's role in complex chemical syntheses (Moskalenko & Boev, 2012).

Crystallography and Molecular Packing

  • X-ray Studies : Didierjean et al. (2004) conducted X-ray studies on tert-butyl azaspiro compounds, revealing molecular packing driven by strong O-H...O=C hydrogen bonds, contributing to the understanding of its crystal structure and molecular interactions (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 9-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(9-14)6-4-5-10(13)15/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMDPIFBYYEDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141878
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

CAS RN

1319716-44-3
Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319716-44-3
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Record name 2-Azaspiro[4.4]nonane-2-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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